(Ala2)-Leu-Enkephalin

Vue d'ensemble

Description

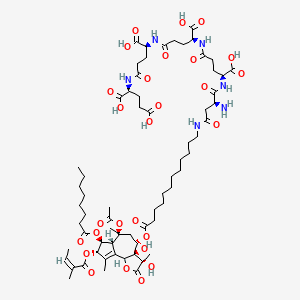

(Ala2)-Leu-Enkephalin is a synthetic delta-opioid peptide . It has been used in various studies, including those investigating its effects on spinal cord ischemia-reperfusion injury .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. One study used radioligand-binding-assay, a fast and precise screening technique, to screen new analogs of µ-opioid receptors .Molecular Structure Analysis

The molecular structure of this compound is complex. One study identified a mutation in the insulin gene from a Chinese MODY10 family, where the Ala2 residue is highly conserved across mammalian species .Chemical Reactions Analysis

Chemical reactions involving this compound are complex and can be influenced by various factors. For example, a study on reactive chemicals analysis suggested that the chemistry of a biomaterial directly contributes to its interaction with biological environments .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are crucial for its function. A tutorial on basic physical and chemical properties of (polymeric) materials highlighted these features .Applications De Recherche Scientifique

Mass Spectrometry Standardization

(Ala2)-Leu-Enkephalin has been critically reviewed as a standard in mass spectrometry due to its detailed study in fragmentation processes and energetics. It serves as a reference for testing new instrumentation and methodologies, offering insights into ion ratios, collisional cross-sections, and energy transfer parameters. This has facilitated its use as a "thermometer molecule" in electrospray or matrix-assisted laser desorption ionization, helping to gauge the degree of excitation in MS/MS spectra (Sztáray et al., 2011).

Learning and Memory

Research indicates that enkephalins, including this compound, play significant roles in modulating learning and memory. They act through delta opioid receptors located outside the blood-brain barrier, influencing conditioning tasks in rats and mice. This suggests enkephalins' involvement in peripheral mechanisms affecting behavior, potentially through an enzymatic system that regulates their concentrations at receptors (Martínez et al., 1988).

Neurodegeneration

The peptide has relevance in neurodegenerative disease research, particularly Parkinson's disease, where the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP) play critical roles. Misfolded and aggregated proteins, potentially influenced by enkephalins, contribute to the disease's pathogenesis. Understanding these pathways and their regulation by peptides like this compound could lead to therapeutic advancements (Pan et al., 2008).

Lead Toxicity and Cardiovascular Regulation

This compound's effects extend to cardiovascular research, where its regulatory significance on cardiovascular system activity has been noted. It demonstrates modulatory influences at both presynaptic and postsynaptic levels on extracardiac neural regulation. Such cardiovascular effects are vital in understanding myocardial ischemia, cardiac arrhythmias, and congestive heart failure, linking to the broader spectrum of opioid peptides' roles in these conditions (Osadchii & Pokrovskii, 2000).

Orientations Futures

Mécanisme D'action

Target of Action

(Ala2)-Leu-Enkephalin is a synthetic analog of the naturally occurring peptide enkephalin. It primarily targets opioid receptors in the central nervous system, particularly the delta (δ) and mu (μ) opioid receptors . These receptors play a crucial role in modulating pain perception and inducing analgesia .

Mode of Action

Upon administration, this compound binds to its target opioid receptors, mimicking the action of endogenous opioids . This binding triggers a cascade of intracellular events, including the inhibition of adenylate cyclase, decrease in cyclic AMP levels, and the opening of potassium channels . These actions result in hyperpolarization of the neuron and reduction in neuronal excitability, thereby decreasing the perception of pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the opioid signaling pathway . Upon binding to the opioid receptors, it inhibits the release of neurotransmitters such as substance P, gamma-aminobutyric acid (GABA), and glutamate . This inhibition disrupts the normal pain signaling pathway, leading to analgesia .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known that peptide drugs like this compound are generally subject to rapid degradation by peptidases, which can limit their bioavailability .

Result of Action

The primary result of this compound’s action is the induction of analgesia, or pain relief . By binding to opioid receptors and inhibiting pain signaling pathways, it effectively reduces the perception of pain . This makes it a potential therapeutic agent for managing acute and chronic pain conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of peptidases, which can degrade the compound and reduce its effectiveness . Additionally, factors such as pH and temperature can affect the stability of the compound . Understanding these factors is crucial for optimizing the use of this compound in pain management .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUJMSMQIPIPTF-IMNFJDCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515342 | |

| Record name | L-Tyrosyl-L-alanylglycyl-L-phenylalanyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60284-47-1 | |

| Record name | L-Tyrosyl-L-alanylglycyl-L-phenylalanyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B1649292.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)

![1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride](/img/structure/B1649295.png)

![1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol](/img/structure/B1649297.png)

![3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1649298.png)

![2-[(3S,4R)-1-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]carbamoyl]-4-methylpyrrolidin-3-yl]acetic acid](/img/structure/B1649300.png)